6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid 6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 36991-59-0
VCID: VC8268985
InChI: InChI=1S/C11H10N2O3/c1-5-3-6(2)8-7(4-5)10(14)9(11(15)16)13-12-8/h3-4H,1-2H3,(H,12,14)(H,15,16)
SMILES: CC1=CC(=C2C(=C1)C(=O)C(=NN2)C(=O)O)C
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

CAS No.: 36991-59-0

Cat. No.: VC8268985

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid - 36991-59-0

Specification

CAS No. 36991-59-0
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 6,8-dimethyl-4-oxo-1H-cinnoline-3-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3/c1-5-3-6(2)8-7(4-5)10(14)9(11(15)16)13-12-8/h3-4H,1-2H3,(H,12,14)(H,15,16)
Standard InChI Key CSXSDMZVYPAYCC-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=O)C(=NN2)C(=O)O)C
Canonical SMILES CC1=CC(=C2C(=C1)C(=O)C(=NN2)C(=O)O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a quinoline scaffold, a bicyclic system formed by fusing a benzene ring with a pyridine ring. The 4-oxo group introduces a ketone functionality, while the 3-carboxylic acid substituent enhances polarity. Methyl groups at the 6 and 8 positions contribute to steric effects and influence electronic distribution . The IUPAC name, 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid, reflects this substitution pattern .

Stereoelectronic Features

The conjugated π-system of the quinoline ring enables resonance stabilization, with the ketone and carboxylic acid groups participating in hydrogen bonding. The methyl groups at positions 6 and 8 induce torsional strain, affecting molecular planarity and solubility . Computed SMILES notation (CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C) and InChIKey (IZUOQXWRSVPGRM-UHFFFAOYSA-N) provide unambiguous structural identifiers .

Physical Properties

Thermal stability is evidenced by a boiling point of 396.5°C and a flash point of 193.6°C, suggesting suitability for high-temperature reactions . The compound’s crystalline solid state at room temperature and moderate solubility in polar aprotic solvents (e.g., DMSO) align with its carboxylic acid functionality . Storage recommendations at +2 to +8°C under inert conditions reflect sensitivity to hydrolysis and oxidation .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular weight217.22 g/mol
Boiling point396.5°C
Flash point193.6°C
Storage temperature+2 to +8°C
Canonical SMILESCC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C

Synthesis and Derivatives

Synthetic Routes

The ethyl ester derivative (CAS 77156-77-5) serves as a key precursor, synthesized via Gould-Jacobs cyclization of substituted anilines with ethyl acetoacetate . Acidic hydrolysis of the ester group yields the carboxylic acid . Alternative methods include:

  • Pfitzinger reaction: Condensation of isatin derivatives with ketones under basic conditions.

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes while maintaining yields >80% .

Structural Analogs

Positional isomers such as 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 53164-36-6) exhibit distinct biological profiles due to altered methyl group placement . Esterification (e.g., ethyl, methyl) modulates lipophilicity, enhancing membrane permeability in drug candidates .

Biological Activity and Applications

Anticancer Mechanisms

By chelating transition metals (e.g., Fe³⁺), the compound induces oxidative stress in cancer cells. Apoptosis assays in MCF-7 breast cancer lines reveal IC₅₀ values of 12.5 µM, with synergy observed in combination with doxorubicin .

Enzyme Inhibition

Kinase inhibition profiling identifies activity against EGFR (IC₅₀ = 0.89 µM) and HER2 (IC₅₀ = 1.2 µM), suggesting utility in tyrosine kinase inhibitor development .

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